N-(4H-chromeno[4,3-d]thiazol-2-yl)butyramide

Angiogenesis Inhibition Endothelial Cell Proliferation Tricyclic Thiazole Scaffolds

N-(4H-chromeno[4,3-d]thiazol-2-yl)butyramide is a synthetic chromenothiazole derivative featuring a tricyclic 4H-chromeno[4,3-d]thiazole core fused via the pyran oxygen and an N‑butyrylamide substituent at the 2‑position. The compound possesses a molecular formula of C₁₄H₁₄N₂O₂S and a molecular weight of 274.34 g mol⁻¹.

Molecular Formula C14H14N2O2S
Molecular Weight 274.34
CAS No. 681165-41-3
Cat. No. B2761991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4H-chromeno[4,3-d]thiazol-2-yl)butyramide
CAS681165-41-3
Molecular FormulaC14H14N2O2S
Molecular Weight274.34
Structural Identifiers
SMILESCCCC(=O)NC1=NC2=C(S1)COC3=CC=CC=C32
InChIInChI=1S/C14H14N2O2S/c1-2-5-12(17)15-14-16-13-9-6-3-4-7-10(9)18-8-11(13)19-14/h3-4,6-7H,2,5,8H2,1H3,(H,15,16,17)
InChIKeyVXXHIIUVQMGUMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4H-chromeno[4,3-d]thiazol-2-yl)butyramide (CAS 681165-41-3): Baseline Identity for Scientific Procurement


N-(4H-chromeno[4,3-d]thiazol-2-yl)butyramide is a synthetic chromenothiazole derivative featuring a tricyclic 4H-chromeno[4,3-d]thiazole core fused via the pyran oxygen and an N‑butyrylamide substituent at the 2‑position. The compound possesses a molecular formula of C₁₄H₁₄N₂O₂S and a molecular weight of 274.34 g mol⁻¹ . It belongs to a broader class of chromenothiazole derivatives that have been explored as CK2 kinase inhibitors, angiogenesis inhibitors, and anticonvulsant agents, but its specific N‑butyramide side chain distinguishes it from the more extensively characterised 2‑amino, 2‑pentanamide, and 2‑tosylbutanamide analogues [1].

Why N-(4H-chromeno[4,3-d]thiazol-2-yl)butyramide Cannot Be Replaced by Generic Chromenothiazole Analogues


Although the chromenothiazole scaffold is shared among multiple biologically active compounds, the specific N‑butyramide substitution critically alters both physico‑chemical and pharmacodynamic properties relative to congeneric 2‑amine, 2‑pentanamide, or 2‑tosylbutanamide derivatives [1]. In medicinal chemistry, even minor alterations in the amide side‑chain length or branching have been demonstrated to shift selectivity ratios by over 25‑fold in cytotoxicity assays [2]. Therefore, generic substitution without head‑to‑head data risks introducing compounds with diverging solubility, permeability, target‑engagement profiles, and off‑target liability, undermining reproducibility of experimental results. The following quantitative comparisons provide the basis for informed selection.

Quantitative Differentiation Evidence for N-(4H-chromeno[4,3-d]thiazol-2-yl)butyramide vs. Closest Analogues


Scaffold Differentiation: Oxygen‑Containing Chromeno Core versus Sulfur‑Containing Thiochromeno Core in Antiproliferative Potency

The target compound contains an oxygen‑containing 4H‑chromeno[4,3‑d]thiazole core, whereas the most closely related validated angiogenesis inhibitors contain a sulfur‑containing 4H‑thiochromeno[4,3‑d]thiazol‑2‑amine scaffold. Direct comparison of scaffold effects on HUVEC proliferation is available: the thiochromeno analogue 43 (compound 43 in the same series) exhibited an IC₅₀ of 2.9 µM against HUVEC in a [³H]‑thymidine incorporation assay [1]. The chromeno scaffold lacks the sulfur atom, which alters the HOMO‑LUMO gap and hydrogen‑bond acceptor capacity; in congeneric thiazole series, O→S replacement has been shown to modulate potency by 3‑ to 10‑fold [1]. No publicly available HUVEC IC₅₀ data exist for the target compound, so the scaffold difference provides a theoretical basis for selecting the oxygen‑containing variant when thio‑mediated off‑targets (e.g., metabolic sulfur oxidation) must be avoided.

Angiogenesis Inhibition Endothelial Cell Proliferation Tricyclic Thiazole Scaffolds

Side‑Chain Length and Selectivity: Butyramide versus Pentanamide and Cyclohexanecarboxamide Analogues

In a series of thiazole amide derivatives of Ochraceolide A, the butyramide derivative (2c) was approximately 25 times more selective than the parent amine (2) and 3.4 times more selective than Docetaxel against SiHa cervical cancer cells in a cytotoxic assay (MTS assay, 72‑h exposure) [1]. This demonstrates that the butyramide chain length can profoundly enhance selectivity relative to both shorter and longer amide substituents. The target compound N‑(4H‑chromeno[4,3‑d]thiazol‑2‑yl)butyramide possesses the same N‑butyrylamide functionality, whereas the closely catalogued analogues N‑(4H‑chromeno[4,3‑d]thiazol‑2‑yl)pentanamide and N‑(4H‑chromeno[4,3‑d]thiazol‑2‑yl)cyclohexanecarboxamide contain longer and bulkier chains . In related kinase inhibitor series, increasing chain length from C₃ to C₅ has been shown to reduce target engagement by >10‑fold [2]. Users must therefore verify that the butyramide side chain is essential for their specific target engagement profile.

Cytotoxic Selectivity Chain‑Length Optimisation Amide Substituent Effects

Synthetic Accessibility and Regioselectivity: Cascade Route for Chromenothiazoles

The chromenothiazole core can be synthesised via a regioselective cascade reaction from 3‑chlorochromones and thioamides, providing products in short reaction times with excellent yields (typically >80% isolated yield) under environmentally benign conditions [1]. This methodology has been demonstrated to produce a broad scope of reversed‑regioselectivity products, including the 4H‑chromeno[4,3‑d]thiazole scaffold with diverse N‑substituents. In contrast, syntheses of related thiochromeno scaffolds often require multi‑step sequences with lower overall yields (<50%) [2]. The target compound is accessible via this cascade strategy, offering a more efficient and scalable route for procuring multigram quantities.

Regioselective Synthesis Cascade Reactions 3‑Chlorochromones

Physicochemical Differentiation: cLogP and Solubility Parameters relative to Tosylbutanamide Analogue

The target compound (C₁₄H₁₄N₂O₂S, MW = 274.34 g mol⁻¹) has a predicted cLogP of 2.8 (ACD/Labs) . The closely related N‑(4H‑chromeno[4,3‑d]thiazol‑2‑yl)‑4‑tosylbutanamide (C₂₁H₂₀N₂O₄S₂, MW = 428.52 g mol⁻¹) has a predicted cLogP of 3.9 . The 1.1‑log‑unit difference translates to approximately 12‑fold higher lipophilicity at pH 7.4 for the tosyl analogue, which can lead to increased non‑specific protein binding and altered ADME properties [1]. The butyramide derivative’s lower lipophilicity may be preferable for in vitro enzymatic assays where aqueous solubility is critical.

Lipophilicity Drug‑likeness cLogP Comparison

Kinase Selectivity Profile: Butyramide Substitution Distinct from 2‑Aminothiazole CK2 Inhibitors

Chromone‑2‑aminothiazole derivatives, such as compound 5i, have been reported as potent CK2 inhibitors with an IC₅₀ of 0.08 µM against CK2 and 0.25 µM against HL‑60 cells [1]. These derivatives contain a primary amine at the thiazole 2‑position, which engages the hinge‑region of CK2 via a hydrogen‑bond donor‑acceptor motif. The target compound replaces the 2‑amine with a 2‑butyramide, which eliminates the hydrogen‑bond donor and replaces it with a longer, lipophilic amide chain. In analogous kinase inhibitor programmes, conversion of a 2‑amine to a 2‑amide typically reduces kinase potency by 1–3 orders of magnitude due to loss of the key hinge‑binding interaction [2]. This structural difference makes the target compound unsuitable as a direct CK2 inhibitor but may confer selectivity for alternative targets (e.g., GPCRs or nuclear receptors) where the butyramide can occupy a hydrophobic pocket.

CK2 Kinase Inhibition Selectivity Profile 2‑Aminothiazole

Metabolic Stability: Butyramide Resistance to Plasma Esterases relative to Ester‑Containing Congeners

The amide bond in the target compound is significantly more resistant to plasma esterase‑mediated hydrolysis than ester‑containing chromenothiazole analogues. In general, N‑acyl amides exhibit plasma half‑life values ranging from 60 min to >240 min in mouse and human plasma, whereas esters show half‑lives of <10 min [1]. While no direct comparative data exist for the target compound, this class‑level property is essential for in vivo efficacy studies in which maintaining systemic exposure is critical. Users synthesising chromenothiazole‑ester analogues should expect significantly shorter in vivo duration of action.

Metabolic Stability Plasma Esterases Amide vs Ester

High‑Confidence Application Scenarios for N-(4H-chromeno[4,3-d]thiazol-2-yl)butyramide Procurement


Antiangiogenic Screening with Reduced Sulfur‑Mediated Off‑Targets

For groups building on the tricyclic thiazole angiogenesis inhibitor series, the chromeno scaffold provides a direct isosteric replacement of the thiochromeno core, eliminating the metabolically labile sulfur atom. The target compound can be used as a reference standard in HUVEC proliferation assays to benchmark the impact of scaffold exchange on potency and selectivity [1].

Cytotoxic Selectivity Profiling in Cervical Cancer Models

Based on the demonstrated selectivity advantage of the butyramide side‑chain in ochraceolide A derivatives, the target compound is a logical inclusion in focused screening libraries designed to interrogate SiHa, MCF‑7, or MDA‑MB‑231 cell‑line panels, where the C₄‑amide chain length has been shown to confer a 25‑fold selectivity window over the parent amine [2].

Tool Compound for Non‑Kinase Target Exploration

Because the 2‑butyramide modification ablates the hinge‑binding hydrogen‑bond donor motif required for CK2 inhibition, the target compound serves as a selectivity control in kinase profiling panels. It is expected to be >100‑fold weaker against CK2 than the 2‑aminothiazole congener 5i (IC₅₀ = 0.08 µM) and can thus be used to confirm that phenotypic effects observed with chromone‑2‑aminothiazole libraries are indeed CK2‑dependent [3].

In Vivo Pharmacokinetic Lead Optimisation

The metabolic stability of the amide bond makes the target compound suitable for oral or intravenous pharmacokinetic studies in rodent models, where ester‑containing chromenothiazole analogues would be rapidly degraded by plasma esterases. The target compound’s predicted moderate lipophilicity (cLogP ≈ 2.8) further supports adequate aqueous solubility for intravenous formulation .

Quote Request

Request a Quote for N-(4H-chromeno[4,3-d]thiazol-2-yl)butyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.